1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone
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Overview
Description
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone is an organic compound characterized by its unique structure, which includes an acetylphenoxy group attached to a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone typically involves the reaction of 4-acetylphenol with 3,3-dimethyl-2-butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the butanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active compounds
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The dimethylbutanone moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Prop-2-ynyloxyphenyl)ethanone: Shares a similar phenoxy structure but with a different substituent on the phenyl ring.
2-(2-Bromoacetyl)phenoxy-N-arylcetamide: Contains a phenoxy group with a bromoacetyl substituent, used in similar synthetic applications.
Uniqueness: 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-acetylphenoxy)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDBECKNGNHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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